molecular formula C19H24N4O5 B2983303 1-(3,4-dimethoxybenzoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1334375-20-0

1-(3,4-dimethoxybenzoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2983303
CAS RN: 1334375-20-0
M. Wt: 388.424
InChI Key: FOPJQDAOKOTMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O5 and its molecular weight is 388.424. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethoxybenzoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxybenzoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various compounds incorporating similar structures, aiming to explore their potential as therapeutic agents. A study focused on the synthesis of novel compounds derived from certain structural frameworks for potential anti-inflammatory and analgesic applications. The synthesized compounds demonstrated significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, indicating their potential for further pharmaceutical development (Abu‐Hashem et al., 2020).

Antimicrobial Properties

Another area of research involves the synthesis and biological evaluation of compounds with potential antimicrobial properties. For example, a series of 1,4-disubstituted 1,2,3-triazole derivatives was synthesized, displaying moderate to good activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). This suggests the relevance of such compounds in addressing antimicrobial resistance.

Molecular Interaction and Antagonist Activity

The molecular interaction of related compounds with specific receptors has been studied to understand their mechanism of action and potential therapeutic uses. For instance, the interaction of an antagonist with the CB1 cannabinoid receptor was explored, providing insights into the compound's binding and activity profile, which could be beneficial for developing treatments targeting cannabinoid receptors (Shim et al., 2002).

Tubulin Inhibition for Antiproliferative Effects

Compounds with a similar structural motif have been identified as new chemical classes of antiproliferative agents acting as tubulin inhibitors. This discovery opens up possibilities for their development as anticancer drugs, given their mechanism of inhibiting tubulin and inducing mitotic cell arrest (Krasavin et al., 2014).

properties

IUPAC Name

1-(3,4-dimethoxybenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-12-21-17(28-22-12)11-20-18(24)13-6-8-23(9-7-13)19(25)14-4-5-15(26-2)16(10-14)27-3/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPJQDAOKOTMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

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